2-(Adamantan-1-yl)-2-bromoacetic acid
Description
2-(Adamantan-1-yl)-2-bromoacetic acid is a brominated adamantane derivative characterized by a bromine atom at the α-position of the acetic acid moiety. The adamantane core, a rigid tricyclic hydrocarbon, confers high thermal stability and lipophilicity, making this compound valuable in medicinal chemistry and materials science. The bromine substituent enhances reactivity, enabling nucleophilic substitutions or coupling reactions, which are critical in drug design and polymer chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantyl)-2-bromoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVPWDPTCICNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Adamantyl Acetic Acid Derivatives
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of 2-(Adamantan-1-yl)-2-bromoacetic acid with its analogs:
*Estimated based on analogous brominated compounds .
Key Observations:
- Reactivity : The bromine at the α-position in this compound distinguishes it from derivatives with bromine on the adamantane core (e.g., 2-(3-Bromoadamantan-1-yl)acetic acid). The α-bromo group facilitates nucleophilic substitution, enabling cross-coupling or esterification reactions .
- Solubility : Derivatives with polar substituents (e.g., -NH₂, morpholine) exhibit improved aqueous solubility compared to the brominated analog, which is more lipophilic .
- Thermal Stability: All adamantyl derivatives benefit from the rigid adamantane core, but bromine’s electron-withdrawing effect may slightly reduce thermal stability compared to non-halogenated analogs .
Crystallographic and Analytical Data
- Crystallography: Adamantyl derivatives are frequently analyzed via X-ray diffraction using SHELX software.
- Spectroscopy : NMR and HRMS data confirm structural differences, with bromine causing distinct shifts in ¹H/¹³C NMR spectra .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Adamantan-1-yl)-2-bromoacetic acid, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Friedel-Crafts alkylation : Combine 1-adamantanol with bromoacetic acid derivatives in dichloromethane under acidic catalysis (e.g., concentrated H₂SO₄). Neutralization with NaHCO₃ and purification via column chromatography yields the product .
- Thermal methods : Use ammonium persulfate [(NH₄)₂S₂O₈] in DMSO at elevated temperatures to stabilize reactive intermediates, as demonstrated in analogous adamantane-carboxamide syntheses .
- Optimization :
- Catalyst screening : Compare yields using H₂SO₄ vs. Lewis acids (e.g., ZnCl₂) for electrophilic substitution .
- Solvent effects : Polar aprotic solvents (DMSO, DMF) enhance solubility of adamantane derivatives but may require post-reaction extraction to remove excess reagents .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical workflow :
- NMR spectroscopy : Compare ¹H and ¹³C NMR shifts with reference data. For example, adamantane protons typically appear as singlets at δ 1.6–2.1 ppm, while the bromoacetic acid moiety shows distinct carbonyl (δ ~170 ppm in ¹³C) and CH₂Br signals .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry. Triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 6.4604 Å, α = 93.2°) are common for adamantane derivatives .
- HRMS (ESI-TOF) : Validate molecular weight with <1 ppm error (e.g., m/z 329.08 [M+H]⁺ for C₁₂H₁₈BrO₂) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Risk mitigation :
- PPE : Use nitrile gloves, goggles, and lab coats due to potential skin/eye irritation from bromoacetic acid derivatives .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas) .
- Storage : Keep in airtight containers at –20°C to prevent degradation; avoid contact with strong oxidizers .
Advanced Research Questions
Q. How do reaction mechanisms differ between thermal and photochemical pathways for functionalizing this compound?
- Mechanistic insights :
- Thermal pathways : Proceed via radical intermediates when using persulfate catalysts, as evidenced by ESR studies of analogous adamantane systems .
- Photochemical activation : UV light promotes homolytic cleavage of C-Br bonds, enabling C-H amidation without photosensitizers. Compare kinetics using Arrhenius plots under varying light intensities .
- Data table :
| Condition | Catalyst | Yield (%) | Byproducts | Reference |
|---|---|---|---|---|
| Thermal (80°C) | (NH₄)₂S₂O₈ | 72 | Bromide salts | |
| UV light (365 nm) | None | 65 | Trace dimers |
Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?
- Modeling approaches :
- DFT calculations : Optimize transition states for SN2 reactions at the brominated carbon (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Compare activation energies with experimental kinetics .
- Molecular docking : Screen interactions with biological targets (e.g., HMOX1 enzyme) using AutoDock Vina. Key residues (e.g., Phe-214) may stabilize adamantane binding .
Q. How can researchers resolve contradictions between spectral data and crystallographic results for adamantane derivatives?
- Case study :
- NMR vs. X-ray : If NMR suggests equatorial bromine positioning but X-ray shows axial, verify via NOESY to assess spatial proximity of adamantane protons to Br .
- Dynamic effects : Variable-temperature NMR can detect conformational flipping in solution that crystallography may miss .
Q. What solvent systems minimize side reactions (e.g., decarboxylation) during esterification of this compound?
- Experimental design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
